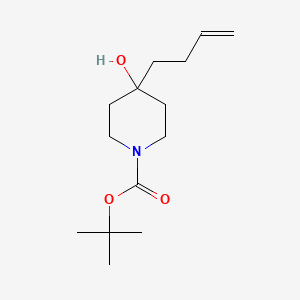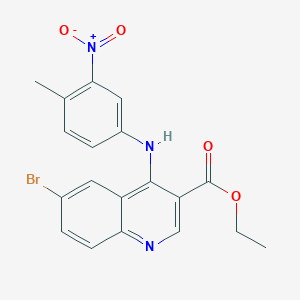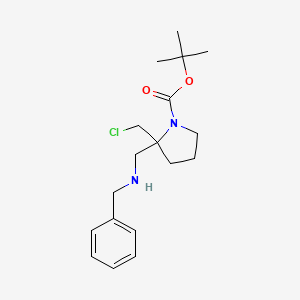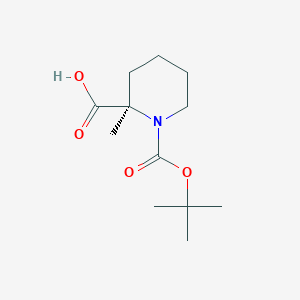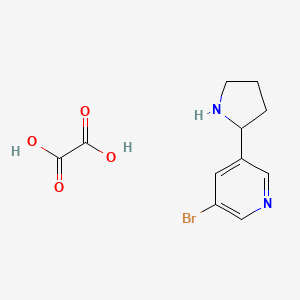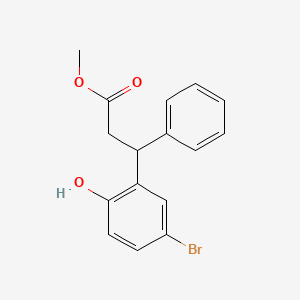
Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate
Overview
Description
The compound “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is similar to the one you’re asking about . It has a molecular weight of 245.07 and is stored at room temperature . Another related compound is “5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol” which is used as an intermediate in the synthesis of Salbutamol Dimer, a β2-adrenoceptor agonist .
Molecular Structure Analysis
A compound “5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol” has a molecular formula of C14H12Br2O3 and a molecular weight of 388.05128 . Another compound “4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide” was found to be stable to air and moisture and soluble in Dioxane, DMF and DMSO .Chemical Reactions Analysis
The Biginelli reaction, a three-component one-pot reaction, is often used in the synthesis of dihydropyrimidines . This reaction involves the condensation of an aldehyde, urea, and a 1,3-dicarbonyl compound in an acid medium .Physical And Chemical Properties Analysis
The compound “5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol” is a solid, light brown in color, and soluble in Ethyl Acetate and Methanol .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural elucidation of compounds similar to Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate, highlighting their chemical diversity and the methods employed to characterize them. For example, the work by Gang-qiang Wang et al. (2011) discusses the isolation of new phenylpropanoids and an unusual propanoate from the fruits of Morinda citrifolia, employing MS and NMR methods for structural establishment Gang-qiang Wang, Qingguo He, Tao Feng, & Jikai Liu, 2011. Additionally, D. Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including a compound structurally related to Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate, and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities, along with their physico-chemical properties D. Yancheva, E. Cherneva, M. Quick, et al., 2015.
Potential Biological Activities
Research into the biological activities of compounds structurally similar to Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate indicates a spectrum of bioactivities worth exploring for pharmaceutical applications. For instance, bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds with similar structural motifs, were investigated for their anticancer and antimicrobial properties, although they were found inactive against several human cancer cell lines and microorganisms Jielu Zhao, Xiao Fan, Sujuan Wang, et al., 2004.
Chemical Properties and Applications
The chemical properties and potential applications of these compounds extend beyond their biological activity. Research has also delved into their synthesis methodologies, crystal structures, and the investigation of their properties for various applications, including as intermediates in chemical synthesis or as part of materials with specific functional properties. The study on novel Schiff and Schiff-Mannich bases capable of intramolecular hydrogen bonding by W. Schilf et al. (2000) exemplifies the investigation into the chemical behavior of these compounds, providing insights into their potential applications based on their structural characteristics W. Schilf, B. Kamieński, A. Szady-Chełmieniecka, & E. Grech, 2000.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-20-16(19)10-13(11-5-3-2-4-6-11)14-9-12(17)7-8-15(14)18/h2-9,13,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZSSFLUIOJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172311 | |
| Record name | Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoate | |
CAS RN |
1415562-50-3 | |
| Record name | Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 5-bromo-2-hydroxy-β-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)
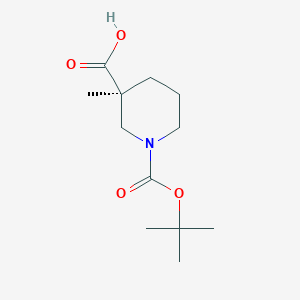
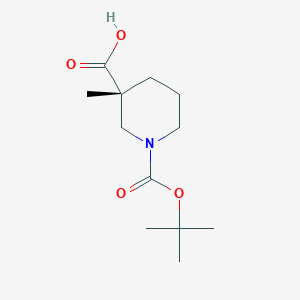

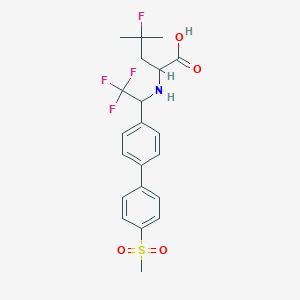
![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)
